molecular formula C14H14N2O B12700333 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- CAS No. 89781-72-6

1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)-

Cat. No.: B12700333
CAS No.: 89781-72-6
M. Wt: 226.27 g/mol
InChI Key: MQEMKMXSOMLZBI-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- is a heterocyclic compound that features an imidazole ring fused with a naphthalene moiety

Preparation Methods

The synthesis of 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-6-methoxy-2-naphthaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydroimidazole compounds.

Scientific Research Applications

1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- include other imidazole derivatives and naphthalene-based compounds. For example:

The uniqueness of 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- lies in its combined imidazole and naphthalene structure, providing a versatile platform for various chemical modifications and applications.

Properties

CAS No.

89781-72-6

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(6-methoxy-3,4-dihydronaphthalen-2-yl)imidazole

InChI

InChI=1S/C14H14N2O/c1-17-14-5-3-11-8-13(4-2-12(11)9-14)16-7-6-15-10-16/h3,5-10H,2,4H2,1H3

InChI Key

MQEMKMXSOMLZBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CC2)N3C=CN=C3

Origin of Product

United States

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